![molecular formula C9H16N2O3 B2478763 Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate CAS No. 2408936-11-6](/img/structure/B2478763.png)
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate
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Description
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate is a chemical compound . It is also known as tert-Butyl aziridine-1-carboxylate . The compound has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .
Synthesis Analysis
The synthesis of tert-butyl aziridine-1-carboxylate (BocAz) involves the use of an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . This BOC group activates the aziridine for Anionic Ring-Opening Polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .Molecular Structure Analysis
The molecular formula of Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate is C7H13NO2 . Further details about its molecular structure are not available in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate, focusing on six unique fields:
Organic Synthesis
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate is widely used in organic synthesis as a building block for more complex molecules. Its aziridine ring is highly reactive, making it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the development of new drugs. Its unique structure allows for the creation of novel therapeutic agents, particularly in the synthesis of beta-lactam antibiotics and other nitrogen-containing heterocycles . The aziridine ring can be opened under mild conditions, providing a pathway to diverse pharmacologically active molecules.
Polymer Chemistry
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate is also used in polymer chemistry. It serves as a monomer or a cross-linking agent in the production of polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and biomedical devices .
Material Science
In material science, this compound is employed in the design and synthesis of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties, thermal stability, and chemical resistance. This makes it valuable for developing high-performance materials for industrial applications .
properties
IUPAC Name |
tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6(11)7(12)10-4/h6H,5H2,1-4H3,(H,10,12)/t6-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKQBWRSJKETO-OCAOPBLFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate |
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